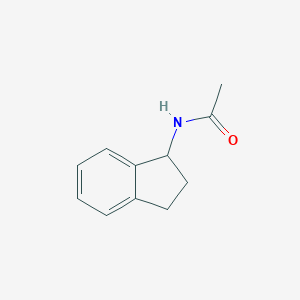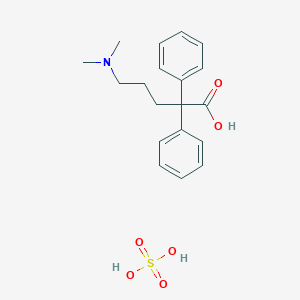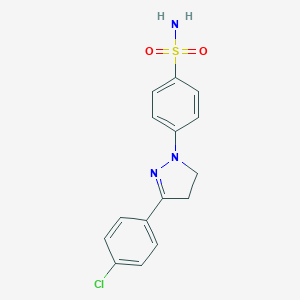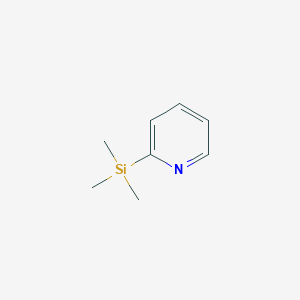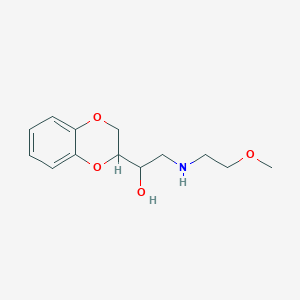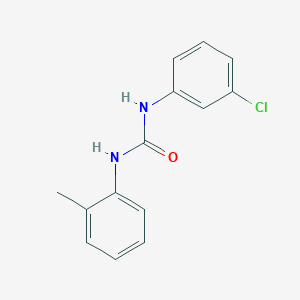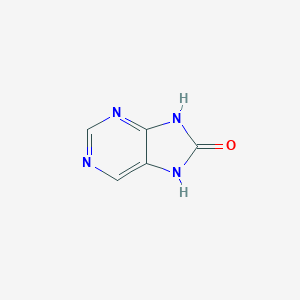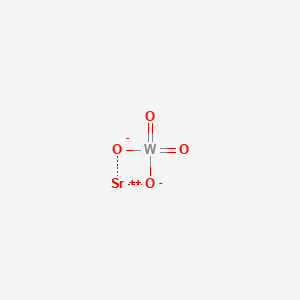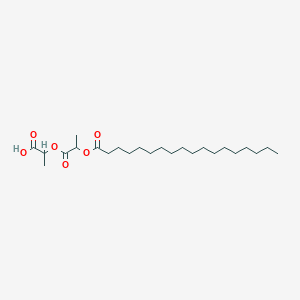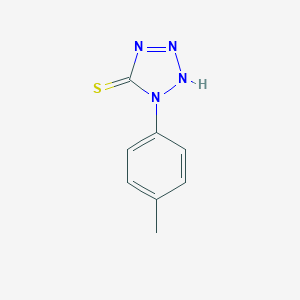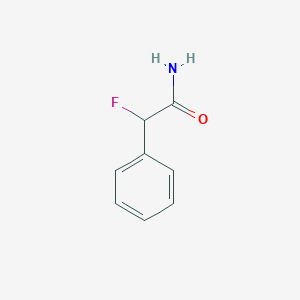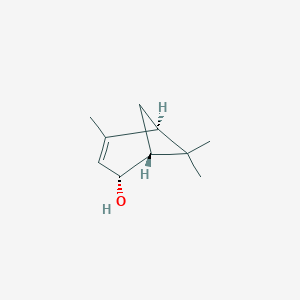
Octadecane, 9-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecane, 9-phenyl-, also known as 9-Phenyl-octadecane, is a long-chain hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, chloroform, and ether.
Wirkmechanismus
The mechanism of action of Octadecane, 9-phenyl- is not fully understood. However, it is believed to interact with cell membranes and alter their physical properties, such as fluidity and permeability. This interaction can lead to changes in cellular processes such as signal transduction, ion transport, and membrane fusion.
Biochemische Und Physiologische Effekte
Studies have shown that Octadecane, 9-phenyl- has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Octadecane, 9-phenyl- is its high purity and stability, which makes it ideal for use in lab experiments. Its solubility in organic solvents also makes it easy to handle and use in various applications. However, its insolubility in water can limit its use in certain experiments, and its high melting point can make it difficult to dissolve in some solvents.
Zukünftige Richtungen
There are several future directions for the research and application of Octadecane, 9-phenyl-. One direction is the development of new synthesis methods that can improve yield and purity. Another direction is the investigation of its potential as a drug delivery system. It has also been suggested that it could be used as a biosensor for the detection of various biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion
Octadecane, 9-phenyl- is a long-chain hydrocarbon compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and to develop new applications for this promising compound.
Synthesemethoden
The synthesis of Octadecane, 9-phenyl- can be achieved through several methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of phenylmagnesium bromide with 1-chlorooctadecane in the presence of aluminum chloride. Another method involves the reaction of 9-bromooctadecane with phenyllithium in the presence of a palladium catalyst. Both methods have been reported to yield high purity and high yield of Octadecane, 9-phenyl-.
Wissenschaftliche Forschungsanwendungen
Octadecane, 9-phenyl- has been extensively studied for its potential applications in various fields, including material science, biotechnology, and environmental science. In material science, it has been used as a lubricant and as a component in the synthesis of organic semiconductors. In biotechnology, it has been used as a surfactant and as a component in the synthesis of liposomes. In environmental science, it has been used as a component in the synthesis of adsorbents for the removal of pollutants from water and air.
Eigenschaften
CAS-Nummer |
10596-71-1 |
|---|---|
Produktname |
Octadecane, 9-phenyl- |
Molekularformel |
C24H42 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
octadecan-9-ylbenzene |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-16-20-23(24-21-17-14-18-22-24)19-15-12-10-8-6-4-2/h14,17-18,21-23H,3-13,15-16,19-20H2,1-2H3 |
InChI-Schlüssel |
DPNNDICPUBVFIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1 |
Synonyme |
1-Octyldecylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



